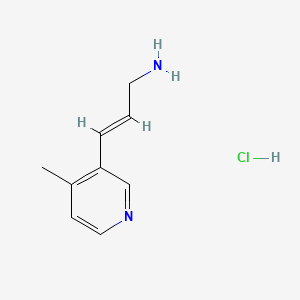
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-aminehydrochloride
Description
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are widely used in various fields due to their unique chemical properties and biological activities. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-8-4-6-11-7-9(8)3-2-5-10;/h2-4,6-7H,5,10H2,1H3;1H/b3-2+; |
InChI Key |
DZHDLFJGCXTBJJ-SQQVDAMQSA-N |
Isomeric SMILES |
CC1=C(C=NC=C1)/C=C/CN.Cl |
Canonical SMILES |
CC1=C(C=NC=C1)C=CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the prop-2-en-1-amine moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of arylboronic acids, palladium catalysts, and suitable solvents under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste . The use of continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyridine derivatives: Compounds such as 2-methylpyridine and 3-methylpyridine have similar structural features and are used in similar applications.
Uniqueness
(2E)-3-(4-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


